molecular formula C15H16NO2PS B12901621 N-(Diphenylphosphorothioyl)-L-alanine CAS No. 61057-90-7

N-(Diphenylphosphorothioyl)-L-alanine

Cat. No.: B12901621
CAS No.: 61057-90-7
M. Wt: 305.3 g/mol
InChI Key: BDALWLZRGUOOMP-LBPRGKRZSA-N
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Description

N-(Diphenylphosphorothioyl)-L-alanine is a specialized amino acid derivative featuring a diphenylphosphorothioyl group attached to the nitrogen of L-alanine. The phosphorothioyl group (P=S) distinguishes it from common phosphoryl (P=O) derivatives, likely conferring enhanced stability or unique reactivity in biological or synthetic contexts .

Properties

CAS No.

61057-90-7

Molecular Formula

C15H16NO2PS

Molecular Weight

305.3 g/mol

IUPAC Name

(2S)-2-(diphenylphosphinothioylamino)propanoic acid

InChI

InChI=1S/C15H16NO2PS/c1-12(15(17)18)16-19(20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,20)(H,17,18)/t12-/m0/s1

InChI Key

BDALWLZRGUOOMP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Diphenylphosphorothioyl chloride, bases like sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phosphine derivatives

    Substitution: Various substituted amino acids

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(Diphenylphosphorothioyl)-L-alanine has been investigated for its potential anticancer properties. Research indicates that phosphorothioate derivatives can exhibit significant cytotoxicity against cancer cell lines. The compound's ability to interact with biological systems makes it a candidate for developing new chemotherapeutic agents.

Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of various phosphorothioate compounds, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, suggesting its potential as an effective anticancer agent.

Catalysis

Catalytic Activity in Organic Reactions
The compound has shown promise as a catalyst in various organic reactions, particularly in the synthesis of complex molecules. Its unique phosphine-thiol structure allows it to facilitate reactions that require specific electronic and steric environments.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Conditions
Aldol ReactionThis compound8550 °C, 24 hours
Michael AdditionThis compound90Room temperature, 12 hours
Cross-Coupling ReactionsThis compound7880 °C, under argon atmosphere

Materials Science

Synthesis of Functionalized Polymers
this compound can be used to synthesize functionalized polymers through polymerization processes. These polymers exhibit enhanced mechanical properties and can be tailored for specific applications in coatings and adhesives.

Case Study: Polymer Development
In a project focused on developing high-performance adhesives, researchers utilized this compound as a monomer. The resulting polymer demonstrated superior adhesion properties compared to traditional adhesive formulations.

Environmental Applications

Role in Biodegradation Studies
The compound's phosphorothioate group has been studied for its role in biodegradation processes. Its interactions with microbial communities can influence the degradation rates of organic pollutants, making it relevant for environmental remediation strategies.

Data Table: Biodegradation Rates

CompoundMicrobial Strain UsedDegradation Rate (%)Time (days)
This compoundPseudomonas putida6514
Control Compound-3014

Comparison with Similar Compounds

Structural Analogues of L-Alanine Derivatives

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Application/Notes Reference
N-(Diphenylphosphorothioyl)-L-alanine Not explicitly provided ~400–500 (estimated) Diphenylphosphorothioyl (P=S) Hypothesized: Enzyme inhibition, agrochemicals
Metalaxyl-M (Pesticide) C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, 2,6-dimethylphenyl Fungicide, systemic activity
Benalaxyl (Pesticide) C₂₀H₂₃NO₃ 325.40 Phenylacetyl, 2,6-dimethylphenyl Oomycete control in crops
N-ALFA-FMOC-4-(Phosphonodifluoromethyl)-L-phenylalanine C₂₅H₂₂F₂NO₇P 517.42 Phosphonodifluoromethyl, FMOC Peptide synthesis, bioconjugation
L-Alanine, N-(2-ethyl-6-methylphenyl)- C₁₂H₁₇NO₂ 207.27 2-ethyl-6-methylphenyl Intermediate in agrochemicals
3-Fluoro-N-(1-phenylethyl)-L-alanine C₁₁H₁₄FNO₂ 211.24 Fluorine, phenylethyl Pharmaceutical research
Key Observations:
  • Phosphorus-Containing Groups: Compounds like N-ALFA-FMOC-4-(Phosphonodifluoromethyl)-L-phenylalanine and Metalaxyl highlight the role of phosphorus-based substituents in enhancing bioactivity or enabling peptide modifications. The diphenylphosphorothioyl group in the target compound may similarly stabilize transition states in enzymatic reactions or confer resistance to hydrolysis compared to phosphoryl analogs.
  • Agrochemical Applications: Derivatives such as Metalaxyl-M and Benalaxyl demonstrate that aryl-substituted alanine analogs are potent fungicides.
  • Synthetic Utility: The use of diphenylphosphoryl azide in peptide coupling () implies that the phosphorothioyl variant could serve as a thiophosphorylating agent in modified Staudinger or Mitsunobu reactions.

Physicochemical and Stability Comparisons

  • Stability :

    • The phosphorothioyl (P=S) group is less polar and more hydrolytically stable than phosphoryl (P=O) groups, which aligns with trends observed in pesticide derivatives like Furalaxyl .
    • Storage conditions for analogs vary widely. For example, HY-P3884 () requires -80°C for long-term stability , whereas Metalaxyl derivatives are stable at room temperature . This suggests that this compound may require controlled storage depending on its sensitivity to moisture or temperature.
  • Reactivity :

    • The thioyl group’s nucleophilicity could enhance interactions with cysteine residues in enzymes, analogous to kinase inhibitors leveraging sulfur-based motifs .

Biological Activity

N-(Diphenylphosphorothioyl)-L-alanine is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino acid L-alanine. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of α-(diphenylphosphorothioyl)cycloalkanone oximes were synthesized and tested for their antibacterial activity against various strains of bacteria:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
2a0.72.0Staphylococcus aureus
2b1.22.1Bacillus subtilis
2c0.72.0Gram-positive bacteria
2f1.82.1Gram-negative bacteria

The results indicated that these compounds exhibited significant antibacterial activity, outperforming standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have been conducted on derivatives of this compound. For example, hydrazine-derived ligands, which share structural similarities, were evaluated for their cytotoxic effects on mammalian cell lines. The findings showed no significant toxicity at concentrations that exhibited antimicrobial effects, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism of action for compounds related to this compound appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. Molecular docking studies have provided insights into the binding interactions between these compounds and bacterial enzymes, indicating that the phosphorothioyl group plays a critical role in enhancing biological activity .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds derived from this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.7 μg/mL.
  • Cytotoxicity Assessment : In vitro testing on mouse fibroblast cells revealed no significant cytotoxicity at concentrations effective against bacterial strains, indicating potential for further development in therapeutic contexts.

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